molecular formula C11H12ClN B8619389 2-(4-Chlorophenyl)pentanenitrile

2-(4-Chlorophenyl)pentanenitrile

Cat. No.: B8619389
M. Wt: 193.67 g/mol
InChI Key: XUNAXIYOIABQHP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pentanenitrile is an organochlorine compound featuring a pentane backbone substituted with a nitrile group and a 4-chlorophenyl moiety. The chlorophenyl group enhances lipophilicity and influences electronic properties, making it a key intermediate in pyrethroids and other bioactive molecules .

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

2-(4-chlorophenyl)pentanenitrile

InChI

InChI=1S/C11H12ClN/c1-2-3-10(8-13)9-4-6-11(12)7-5-9/h4-7,10H,2-3H2,1H3

InChI Key

XUNAXIYOIABQHP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chain Length Variants

2-(4-Chlorophenyl)hexanenitrile

This analog differs by an additional methylene group in the carbon chain (hexane vs. pentane). With a molecular formula of C₁₂H₁₄ClN (MW: 207.70), it exhibits increased hydrophobicity compared to the pentane variant. It is utilized in agrochemical synthesis, particularly for insecticides, where extended alkyl chains enhance membrane permeability and bioactivity .

Table 1: Chain Length Comparison

Compound Molecular Formula Molecular Weight Key Application
2-(4-Chlorophenyl)pentanenitrile Not reported Not reported Intermediate in pyrethroids
2-(4-Chlorophenyl)hexanenitrile C₁₂H₁₄ClN 207.70 Agrochemical synthesis

Substituent Modifications

(±)-2-(4-Chlorophenyl)-4-hydroxypentanenitrile

The introduction of a hydroxyl group at the 4-position creates diastereomeric mixtures, as seen in pyrethroid research. Hydroxylation increases polarity and alters stereostructure-activity relationships, impacting insecticidal efficacy. For example, diastereomers (1R,2R) and (1R,2S) exhibit distinct biological activities .

2-(2,4-Dichlorophenyl)pentanenitrile

This derivative features two chlorine atoms on the phenyl ring (positions 2 and 4). Its SMILES structure (CCCC(c1ccc(cc1Cl)Cl)C#N) and InChIKey (XYPQXRDLVRTOAU-UHFFFAOYSA-N) highlight structural divergence from the monochlorinated analog .

Table 2: Substituent Effects

Compound Substituents Key Property Change
This compound 4-Cl on phenyl Baseline lipophilicity
(±)-2-(4-Chlorophenyl)-4-hydroxypentanenitrile 4-Cl + 4-OH on pentane Increased polarity, stereochemical complexity
2-(2,4-Dichlorophenyl)pentanenitrile 2,4-diCl on phenyl Enhanced electron withdrawal

Functional Group Variations

Fenvalerate [(RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate]

Fenvalerate incorporates 2-(4-chlorophenyl)-3-methylbutyrate as a key ester component. With a molecular weight of 419.90, it demonstrates how nitrile and ester groups synergize in pyrethroids for insecticidal activity. The chlorophenyl group stabilizes the molecule via hydrophobic interactions, while the cyano group enhances neurotoxicity .

2-((4-Chlorophenyl)thio)-3-phenylpent-4-enenitrile

The substitution of a thioether group introduces sulfur, altering electronic properties (e.g., resonance effects) and enabling radical-mediated reactions. This compound forms a 2:1 diastereomeric ratio during synthesis, underscoring the influence of sulfur on stereochemical outcomes .

Table 3: Functional Group Impact

Compound Functional Groups Key Application/Property
This compound Nitrile + chlorophenyl Pyrethroid intermediate
Fenvalerate Ester + cyano + chlorophenyl Broad-spectrum insecticide
2-((4-Chlorophenyl)thio)-...pent-4-enenitrile Thioether + nitrile Diastereoselective synthesis

Computational Insights

Density Functional Theory (DFT) studies on chlorophenyl-containing compounds (e.g., 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one) reveal that electronic properties, such as HOMO-LUMO gaps, are modulated by substituent position and electronegativity. For this compound, computational models (e.g., B3LYP/6-311G(d,p)) could predict reactivity in nucleophilic additions or cyclization reactions .

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